molecular formula C21H29N5OS B6445925 1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2640861-94-3

1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No.: B6445925
CAS No.: 2640861-94-3
M. Wt: 399.6 g/mol
InChI Key: IQOGKUAQWHBOAR-UHFFFAOYSA-N
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Description

The compound 1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex chemical entity with a diverse range of applications in scientific research. It consists of several functional groups that contribute to its reactivity and potential uses. This compound stands out due to its unique structural features, which include a thiazole ring fused to a pyridine moiety, an ethyl-substituted piperazine ring, and a but-2-yn-1-yloxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. One of the primary synthetic routes may start with the formation of the thiazolo[4,5-c]pyridine core through a cyclization reaction involving a precursor containing both thiazole and pyridine rings. Subsequent steps would involve the functionalization of this core with a piperidin-4-yl group via nucleophilic substitution reactions, followed by the attachment of the ethyl group and but-2-yn-1-yloxy linker through alkylation reactions.

Industrial Production Methods

Industrial production of 1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine would scale up these synthetic methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Transformation of functional groups to higher oxidation states.

  • Reduction: : Reduction of functional groups, potentially impacting the piperazine and thiazole rings.

  • Substitution: : Nucleophilic or electrophilic substitution reactions involving the nitrogen atoms or the ethyl side chain.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in suitable solvents.

  • Reduction: : Hydrogen gas with a palladium or platinum catalyst, or chemical reductants like sodium borohydride.

  • Substitution: : Alkyl halides or acyl halides for electrophilic substitutions, and nucleophiles like amines or thiols for nucleophilic substitutions.

Major Products

  • Oxidation: : Potentially yield N-oxides or sulfoxides depending on the functional groups targeted.

  • Reduction: : Could form reduced piperazine or thiazole derivatives.

  • Substitution: : New functionalized derivatives with altered properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules, allowing for the exploration of new reaction pathways and mechanisms. It can also be a ligand in coordination chemistry, interacting with metal ions to form novel complexes.

Biology

In biological research, it may act as a molecular probe or inhibitor, helping to elucidate biological pathways and interactions. The compound's ability to interact with specific proteins or nucleic acids makes it valuable in studying cellular processes.

Medicine

Medicinal chemistry exploits this compound for drug development, aiming to design new therapeutic agents with improved efficacy and reduced side effects. Its unique structure offers potential as a pharmacophore in the development of drugs targeting neurological or infectious diseases.

Industry

Industrially, it could be used in the development of specialty chemicals, materials science, and catalysis. Its reactivity and structural features allow it to serve as an intermediate in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine exerts its effects involves specific molecular targets and pathways. It may bind to particular receptors or enzymes, altering their activity and impacting cellular processes. The interactions with these molecular targets can lead to modulation of signal transduction pathways, affecting various biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-piperazine derivatives

  • Ethyl-substituted piperazine compounds

  • Piperidinyl-alkyne linked molecules

Unique Features

1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine stands out due to its specific combination of a thiazolo[4,5-c]pyridine moiety with an ethyl-piperazine and a but-2-yn-1-yloxy linker. This structural uniqueness enables distinct interactions and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5OS/c1-2-24-12-14-25(15-13-24)9-3-4-16-27-18-6-10-26(11-7-18)21-23-19-17-22-8-5-20(19)28-21/h5,8,17-18H,2,6-7,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOGKUAQWHBOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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